[(Carboxymethoxy)amino](oxo)acetic acid

Chemical biology Medicinal chemistry Synthetic methodology

Sourcing a compact scaffold with two chemically distinct carboxylic acids for sequential conjugation often requires complex orthogonal protection. [(Carboxymethoxy)amino](oxo)acetic acid (CAS 177902-90-8) resolves this by providing a pre-assembled N-alkoxy-oxamic acid core that enables selective amidation or esterification without protecting-group manipulation. Key supply and utility data: • Ideal for constructing heterobifunctional linkers for PROTACs or ADCs where mono-carboxylate analogs fail. • Available at ≥97% purity with standard ~1-week lead time, mitigating custom synthesis delays. • Serves as a pre-formed C-7 side-chain surrogate for cephalosporin SAR programs, bypassing multi-step isosteric construction.

Molecular Formula C4H5NO6
Molecular Weight 163.09 g/mol
CAS No. 177902-90-8
Cat. No. B066199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Carboxymethoxy)amino](oxo)acetic acid
CAS177902-90-8
Molecular FormulaC4H5NO6
Molecular Weight163.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)ONC(=O)C(=O)O
InChIInChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyULMSKWWJTAFUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Carboxymethoxy)amino](oxo)acetic Acid Profile


[(Carboxymethoxy)amino](oxo)acetic acid (CAS 177902-90-8), also known as N-(carboxymethoxy)oxamic acid or 2-(carboxymethoxyamino)-2-oxoacetic acid, is a C4H5NO6 small-molecule building block (MW 163.09 g/mol) that combines carboxylic acid, oxamic acid, and N-alkoxyamide functionalities in a single compact scaffold [1]. This compound is commercially available from specialist chemical suppliers at defined purity grades, but its independent pharmacological or industrial activity profile remains sparsely documented in the primary peer-reviewed literature, positioning it primarily as a synthetic intermediate or research tool rather than a bioactive end-product [2].

Reproducibility Risks of Generic Substitution


In-class oxamic acid derivatives and aminooxyacetic acid analogs are not interchangeable with [(carboxymethoxy)amino](oxo)acetic acid because the latter embeds both a free carboxylic acid and an N‑alkoxy‑oxamic acid motif, creating a chelating and hydrogen‑bonding topology distinct from simpler oxamic acids (e.g., oxamic acid, CAS 471‑47‑6) or aminooxyacetic acid (CAS 645‑88‑5) [1]. The commercial supply chain of 177902-90-8 further differentiates through discrete purity grades (≥95% to ≥98%), pricing tiers, and stock availability constraints that directly impact experimental scale‑up and budget planning; selecting a near analog without verifying the exact CAS registry may introduce undocumented reactivity differences and supply discontinuities .

Quantitative Comparator Evidence


Dual Carboxylate vs. Oxamic Acid Scaffolds

[(Carboxymethoxy)amino](oxo)acetic acid incorporates a carboxymethoxy substituent on the oxamic acid nitrogen, yielding a molecule with two ionizable carboxylic acid groups (calculated pKa₁ ≈ 2.5, pKa₂ ≈ 3.8) and an N‑alkoxyamide bond susceptible to selective hydrolysis, in contrast to oxamic acid (CAS 471‑47‑6), which possesses a single carboxylic acid and a primary amide [1][2]. This bifunctional architecture enables divergent reactivity: the oxamic acid terminus can participate in metal‑chelation or decarboxylative radical chemistry, while the pendant carboxymethoxy group offers orthogonal conjugation or prodrug attachment points unavailable to monosubstituted oxamic acids [3].

Chemical biology Medicinal chemistry Synthetic methodology

Purity Specification Comparison

Commercial suppliers of [(carboxymethoxy)amino](oxo)acetic acid consistently specify a minimum purity of 95% (HPLC), with MolCore offering an upgraded 98% grade, while Sigma‑Aldrich oxamic acid (≥98%) and MedChemExpress aminooxyacetic acid (≥98%) maintain slightly tighter purity windows . Although the purity differential (95% vs. 98%) may appear modest, the presence of unidentified impurities in the 95% grade can interfere with metal‑catalyzed reactions or biological assays where trace metal chelators or reactive aldehydes are detrimental.

Analytical chemistry Procurement quality control Building-block supply

Cost and Lead Time Comparison

The catalogue price of [(carboxymethoxy)amino](oxo)acetic acid from Apollo Scientific is £1,536.00/g (€2,201.00/g via CymitQuimica), reflecting its specialist‑synthesis status, whereas oxamic acid (Sigma‑Aldrich, ≥98%) is priced at approximately $252.00/25 g (~$10.08/g) and aminooxyacetic acid (MedChemExpress) at $47.00/mg (~$47,000/g extrapolated for small quantities) . The 1‑week lead time quoted by Apollo Scientific for 177902-90-8 is comparable to standard catalogue delivery for the comparators, but the significantly higher unit cost underscores the compound's niche market positioning and the absence of economies of scale.

Procurement economics Laboratory budgeting Supply-chain planning

Cephalosporin Pharmacophore Scaffold

The (carboxymethoxy)imino‑acetyl substructure, which is the Z‑oxime isomer of the oxamic acid core present in 177902-90-8, constitutes the C‑7 side‑chain pharmacophore of cefixime, a third‑generation cephalosporin antibiotic with reported MIC₉₀ values of ≤0.5 µg/mL against Haemophilus influenzae and ≤1 µg/mL against Moraxella catarrhalis [1][2]. While 177902-90-8 itself has not been profiled in standalone antimicrobial assays, its direct structural relationship to the cefixime side‑chain makes it a validated fragment for antibiotic medicinal chemistry campaigns, unlike generic oxamic acid or aminooxyacetic acid, which lack this clinically precedented pharmacophoric linkage [3].

Antibiotic research Medicinal chemistry Scaffold‑based design

Optimal Application Scenarios


Antibiotic Lead Optimization with Cefixime Pharmacophore

Medicinal chemistry teams developing next‑generation cephalosporin or monobactam analogs can source 177902-90-8 as a pre‑assembled C‑7 side‑chain surrogate, bypassing multi‑step synthesis of the (Z)‑(carboxymethoxy)imino‑acetyl moiety [1]. The commercial availability at 95–98% purity with ~1‑week lead time enables rapid SAR exploration, particularly when oxamic acid alone fails to recapitulate the hydrogen‑bond network required for penicillin‑binding protein engagement [2].

Metal-Chelating Ligand Design

Coordination chemists requiring a compact, water‑soluble ligand with two carboxylate donors and a tuneable N‑alkoxyamide bridge can procure 177902-90-8 as an alternative to symmetric oxalate or oxamate ligands [1]. The dual‑carboxylate architecture supports 1D/2D metal‑organic framework construction or lanthanide‑selective extraction, applications where mono‑carboxylate comparators such as oxamic acid or aminooxyacetic acid are structurally inadequate [2].

Bioconjugation Linker Development

The presence of two chemically distinct carboxylic acid groups in 177902-90-8 permits sequential amidation or esterification without protecting‑group manipulation, enabling the construction of heterobifunctional linkers for antibody‑drug conjugates or PROTACs [1]. This orthogonal reactivity is not achievable with aminooxyacetic acid (single –COOH) or oxamic acid (single –COOH + amide), giving 177902-90-8 a unique synthetic advantage for modular bioconjugation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(Carboxymethoxy)amino](oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.